N,N-Dimethylsulfamide

Environmental Fate Groundwater Contamination Pesticide Metabolites

N,N-Dimethylsulfamide (DMS) is the essential analytical standard for the most prevalent pesticide metabolite in groundwater. Only DMS replicates the specific environmental fate of tolylfluanid/dichlofluanid degradation — including 30–50% conversion to carcinogenic NDMA upon ozonation, a pathway absent in other sulfamides. This makes DMS irreplaceable for water quality compliance and disinfection by-product research. Its N,N-dimethyl substitution also enables cost-effective synthesis of sulfamoyl-protected aldimines for indole scaffolds. Procure DMS to ensure experimental validity and regulatory relevance. Generic sulfamide substitution is scientifically invalid.

Molecular Formula C2H8N2O2S
Molecular Weight 124.17 g/mol
CAS No. 3984-14-3
Cat. No. B133956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylsulfamide
CAS3984-14-3
SynonymsN,N-Dimethyl-sulfamide
Molecular FormulaC2H8N2O2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N
InChIInChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)
InChIKeyQMHAHUAQAJVBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylsulfamide (3984-14-3) – Procurement Profile, Core Properties, and Class Designation


N,N-Dimethylsulfamide (DMS; CAS 3984-14-3) is a white crystalline solid [1] belonging to the sulfamide class of organosulfur compounds. It is characterized by a dimethyl-substituted sulfamide core (C2H8N2O2S) . DMS is primarily recognized as a persistent, mobile environmental metabolite of fungicides like tolylfluanid and dichlofluanid [2]. Its physicochemical properties include a melting point of 95-96 °C, a predicted boiling point of 216.9 °C, and a predicted density of 1.327 g/cm³ . For laboratory procurement, DMS is commercially available from multiple suppliers at ≥98% purity, typically stored at room temperature .

Why N,N-Dimethylsulfamide (3984-14-3) Cannot Be Substituted with Other Sulfamides: A Procurement Risk Analysis


Generic substitution among sulfamides is not scientifically valid due to the profound functional divergence observed between the parent sulfamide core and N,N-dimethylated derivatives. N,N-Dimethylsulfamide (DMS) exhibits a unique combination of high environmental persistence and mobility that is absent in larger, more lipophilic N-substituted sulfamides such as its immediate environmental precursor DMST (N,N-dimethyl-N'-p-tolylsulfamide) [1]. Crucially, the dimethyl substitution pattern on the terminal nitrogen atom confers specific reactivity: DMS is a documented precursor to the carcinogenic disinfection by-product N-nitrosodimethylamine (NDMA) upon ozonation, a transformation pathway that is not shared by sulfamide itself or mono-alkylated analogs [2]. Therefore, procurement of DMS for environmental fate studies, analytical standard development, or synthetic use as a protected amine equivalent [3] cannot be fulfilled by alternative sulfamides, as they lack the requisite metabolic origin, leaching behavior, and specific NDMA formation potential that define this compound's utility and research significance.

Quantitative Differentiation of N,N-Dimethylsulfamide (3984-14-3): A Comparative Evidence Matrix for Procurement Decisions


Comparative Environmental Persistence and Mobility of DMS versus Parent Fungicide Metabolites

N,N-Dimethylsulfamide (DMS) exhibits dramatically higher environmental mobility and persistence compared to its immediate parent metabolite, N,N-dimethyl-N'-p-tolylsulfamide (DMST). While DMST and the parent fungicide tolylfluanid undergo rapid degradation in topsoil, DMS is a highly persistent and mobile organic compound (PMOC) that readily leaches to groundwater aquifers [1]. A 2023 field and modeling study confirmed that DMS is the most frequently detected pesticide metabolite in Danish drinking water wells, persisting for over a decade after the last use of tolylfluanid was banned in 2007 [2].

Environmental Fate Groundwater Contamination Pesticide Metabolites

NDMA Formation Yield from Ozonation: DMS as a Specific Potent Precursor

During water ozonation, N,N-Dimethylsulfamide (DMS) is a specific and potent precursor for the carcinogenic disinfection by-product N-nitrosodimethylamine (NDMA). A seminal 2008 study by Schmidt and Brauch quantified that 30–50% of DMS is converted to NDMA upon ozonation [1]. This conversion efficiency is notable and contrasts sharply with the behavior of the parent fungicide tolylfluanid and its primary metabolite DMST, which do not directly yield NDMA under the same conditions; instead, their degradation pathways involve initial hydrolysis to form DMS [2]. Subsequent mechanistic studies have confirmed that the reaction is bromide-catalyzed, with the primary amine of DMS being the key reactive site [3].

Water Treatment Disinfection By-Products Analytical Chemistry

Synthetic Utility: N,N-Dimethylsulfamide as a Protected Amine Equivalent in Cu-Catalyzed Aza-Friedel–Crafts Reactions

In synthetic organic chemistry, N,N-dimethylsulfamide (DMS) serves as a precursor for N-sulfonylbenzaldimines, which are effective electrophiles in copper-catalyzed aza-Friedel–Crafts reactions with 1-methylindole. This transformation, reported by Esquivias et al. (2006), proceeds with high efficiency, providing a direct route to 3-indolylamine derivatives [1]. This methodology demonstrates the utility of the N,N-dimethylsulfamoyl group as a removable protecting/activating group for amines. Subsequent work has shown that the N,N-dimethylsulfamoyl group can be conveniently deprotected under mild conditions, yielding the corresponding free amines [2]. This contrasts with simpler sulfonamide protecting groups (e.g., tosyl) which often require harsher conditions for removal.

Synthetic Methodology C–H Activation Medicinal Chemistry

Optimal Research and Industrial Applications for N,N-Dimethylsulfamide (3984-14-3) Based on Differentiated Evidence


Environmental Monitoring: As a Primary Analytical Standard for Pesticide Metabolite Tracking in Groundwater

Given its status as the most frequently detected pesticide metabolite in Danish groundwater [1] and its confirmed persistence and mobility [2], DMS is the definitive analytical standard for environmental laboratories. Procure DMS to calibrate LC-MS/MS or GC-MS instruments for quantifying this PMOC in drinking water and groundwater samples. This is essential for regulatory compliance monitoring and assessing the long-term impact of historical tolylfluanid and dichlofluanid use.

Water Treatment Research: Investigating Ozonation By-Product Formation and NDMA Precursor Control

For research groups studying disinfection by-product formation, DMS is a critical model compound. Its documented 30–50% conversion to NDMA upon ozonation [3] makes it an ideal substrate for mechanistic studies, kinetic modeling, and the development of mitigation strategies (e.g., bromide removal, alternative oxidants) in water treatment plants. Using DMS ensures experimental results are directly relevant to a real-world, high-priority contaminant.

Synthetic Chemistry: As a Precursor for N-Sulfonylimines in Catalytic C–C Bond Formation

In synthetic methodology development, procure DMS as a cost-effective starting material for preparing N,N-dimethylsulfamoyl-protected aldimines. These intermediates are valuable in copper-catalyzed aza-Friedel–Crafts reactions for constructing indole-containing scaffolds [4] and in Barbier-type allylations [5]. The subsequent mild deprotection of the sulfamoyl group adds strategic value in multistep syntheses of biologically active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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